N-Acetyl-O-methyl-L-tyrosine

Description

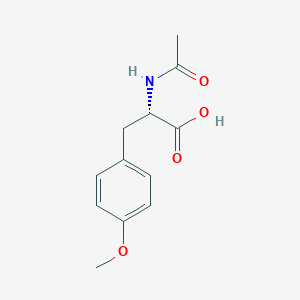

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUASHPCEMXOMR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450146 | |

| Record name | N-Acetyl-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28047-05-4 | |

| Record name | N-Acetyl-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl-O-methyl-L-tyrosine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N-Acetyl-O-methyl-L-tyrosine. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed technical information. This document summarizes key chemical data, outlines experimental protocols, and visualizes relevant pathways and workflows.

Chemical Structure and Identification

This compound is a derivative of the amino acid L-tyrosine, featuring an acetyl group attached to the nitrogen of the amino group and a methyl group on the phenolic oxygen.[1] This modification of the parent amino acid, L-tyrosine, alters its chemical properties, including its solubility and potential biological activity.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid[1] |

| CAS Number | 28047-05-4[1] |

| Molecular Formula | C₁₂H₁₅NO₄[1] |

| SMILES | CC(=O)N--INVALID-LINK--C(=O)O[2] |

| InChI Key | HRUASHPCEMXOMR-NSHDSACASA-N[2] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | This compound (Computed) | N-Acetyl-L-tyrosine (Experimental) |

| Molecular Weight | 237.25 g/mol [1] | 223.22 g/mol [3] |

| Melting Point | Not available | 149-152 °C[3] |

| Boiling Point | Not available | Not available |

| Solubility | Enhanced solubility compared to L-tyrosine[1] | Water: 25 mg/mL[4][5] |

| XLogP3 | 0.1[2] | -0.2[3] |

| Optical Rotation | [α]²⁵D = +15.6° (in methanol)[1] | +47° to +49° (c=1 in water)[6] |

Experimental Data and Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is a two-step process involving the N-acetylation of L-tyrosine followed by O-methylation of the phenolic hydroxyl group, for instance, via the Williamson ether synthesis.[1]

Experimental Protocol: Synthesis via N-Acetylation and Williamson Ether Synthesis

Step 1: N-Acetylation of L-Tyrosine

-

Dissolution: Dissolve L-tyrosine in a suitable aqueous alkaline solution, such as sodium hydroxide.

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the pH and temperature. The reaction introduces the acetyl group to the amino functionality.

-

Acidification: After the reaction is complete, carefully acidify the mixture with an acid like hydrochloric acid to precipitate the N-Acetyl-L-tyrosine.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent to obtain pure N-Acetyl-L-tyrosine.

Step 2: O-Methylation of N-Acetyl-L-tyrosine (Williamson Ether Synthesis)

-

Deprotonation: Dissolve the synthesized N-Acetyl-L-tyrosine in a suitable polar aprotic solvent (e.g., acetone). Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group, forming a phenoxide.

-

Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Reaction: Reflux the mixture to allow the nucleophilic phenoxide to attack the methylating agent in an SN2 reaction, forming the methyl ether.

-

Workup and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 | N-H (amide)[1] |

| 2830 | O-CH₃[1] |

| 1730 | C=O (acetyl)[1] |

| 1685 | C=O (carboxylic acid)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR data has been reported for this compound.

Table 4: ¹H NMR Assignments for this compound (in DMSO-d₆)

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Integration |

| Acetyl CH₃ | 1.92 | s | 3H |

| Methoxy OCH₃ | 3.75 | s | 3H |

| Aromatic H | 7.12 | d, J = 8.6 | 2H |

| Aromatic H | 6.78 | d, J = 8.6 | 2H |

| α-CH | 4.47 | m | 1H |

| Carboxylic COOH | 12.5 | br s | 1H |

Data from Smolecule[1]

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound are not extensively documented, the biological role of the closely related N-Acetyl-L-tyrosine is well-studied. N-Acetyl-L-tyrosine serves as a more soluble precursor to L-tyrosine, which is a critical building block for several key neurotransmitters.[7]

Upon administration, N-Acetyl-L-tyrosine is deacetylated in the body to yield L-tyrosine. L-tyrosine is then converted to L-DOPA by the enzyme tyrosine hydroxylase, which is a rate-limiting step in the synthesis of catecholamines. L-DOPA is subsequently decarboxylated to form dopamine, which can be further converted to norepinephrine and epinephrine.[7] This pathway is crucial for mood regulation, cognitive function, and the body's response to stress.

Caption: Metabolic pathway of N-Acetyl-L-tyrosine to catecholamines.

Recent studies have also implicated N-Acetyl-L-tyrosine in the mitohormesis stress response. It is suggested that under stress conditions, N-Acetyl-L-tyrosine can lead to a transient increase in mitochondrial reactive oxygen species (ROS), which in turn activates the FoxO and Keap1 signaling pathways. This activation enhances the expression of antioxidant enzymes, providing a cytoprotective effect.[8][9] The O-methylation in this compound could potentially influence its membrane permeability and interaction with enzymes in these pathways, but specific research is needed to elucidate these effects.

References

- 1. Buy this compound | 28047-05-4 [smolecule.com]

- 2. This compound | C12H15NO4 | CID 10966529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl-L-Tyrosine - CD Formulation [formulationbio.com]

- 5. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. N-Acetyl-L-tyrosine, 99% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 8. N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Acetyl-O-methyl-L-tyrosine: An In-depth Technical Guide for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Acetyl-O-methyl-L-tyrosine, a derivative of the amino acid L-tyrosine with significant potential in various research and pharmaceutical applications. Its enhanced solubility and stability compared to L-tyrosine make it a valuable compound for studies involving neurotransmitter synthesis and cellular signaling.[1] This document outlines two primary synthetic pathways, complete with detailed experimental protocols, characterization data, and visualizations to facilitate its preparation for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursors is presented in the table below for easy reference and comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | White crystalline powder | 60-18-4 |

| N-Acetyl-L-tyrosine | C₁₁H₁₃NO₄ | 223.22 | White crystalline powder | 537-55-3 |

| O-Methyl-L-tyrosine | C₁₀H₁₃NO₃ | 195.22 | White solid | 6230-11-1 |

| This compound | C₁₂H₁₅NO₄ | 237.25 | Solid | 28047-05-4 |

Synthetic Pathways

The synthesis of this compound can be effectively achieved through two primary routes, each involving two key chemical transformations:

-

Route 1: N-acetylation of L-tyrosine followed by O-methylation of the resulting N-Acetyl-L-tyrosine.

-

Route 2: O-methylation of L-tyrosine to produce O-Methyl-L-tyrosine, followed by its N-acetylation.

The following sections provide detailed experimental protocols for both synthetic routes.

Synthetic Workflow Overview

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: N-Acetylation followed by O-Methylation

This route first protects the amino group through acetylation, followed by the methylation of the phenolic hydroxyl group.

Experimental Protocol: Step 1 - Synthesis of N-Acetyl-L-tyrosine

This protocol is adapted from established laboratory and patented procedures for the N-acetylation of L-tyrosine.[2][3][4]

Materials:

-

L-Tyrosine

-

Deionized Water

-

30% (w/v) Sodium Hydroxide Solution

-

Acetic Anhydride

-

Concentrated Hydrochloric Acid

Procedure:

-

Dissolution: In a suitable reaction vessel, disperse 100 g of L-tyrosine in 200 mL of deionized water with vigorous stirring to prevent agglomeration.[2]

-

Slowly add 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved, which should result in a pH of approximately 12.05.[2]

-

Acetylation: Cool the solution in an ice bath. While maintaining the temperature below 10°C, add 59.2 g (1.05 molar equivalents) of acetic anhydride dropwise over a period of 30 minutes.[2]

-

Simultaneously, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 10.[2]

-

Hydrolysis of Byproducts: After the addition of acetic anhydride is complete, adjust the pH to 11.50 with sodium hydroxide solution and maintain the reaction mixture at 60°C for 20 minutes to hydrolyze any O-acetylated byproducts.[2]

-

Precipitation: Cool the reaction mixture and then slowly add concentrated hydrochloric acid with stirring to adjust the pH to approximately 1.72. This will precipitate the crude N-Acetyl-L-tyrosine.[3]

-

Isolation and Purification: Cool the mixture in an ice bath for at least one hour to ensure complete crystallization.[3]

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

-

The crude product can be further purified by recrystallization from hot water.[5]

Experimental Protocol: Step 2 - O-Methylation of N-Acetyl-L-tyrosine

This protocol is a modified Mitsunobu reaction, which has been shown to be effective for the O-methylation of N-acylated tyrosine derivatives.[6]

Materials:

-

N-Acetyl-L-tyrosine

-

Anhydrous Methanol

-

Diisopropyl Azodicarboxylate (DIAD)

-

1,2-Bis(diphenylphosphino)ethane (DPPE)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-Acetyl-L-tyrosine in anhydrous THF.

-

Add 1.1 equivalents of 1,2-bis(diphenylphosphino)ethane (DPPE) and anhydrous methanol (as the methyl source) to the solution.

-

Mitsunobu Reaction: Cool the mixture to 0°C in an ice bath.

-

Slowly add 1.1 equivalents of diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

Route 2: O-Methylation followed by N-Acetylation

This alternative route begins with the methylation of the phenolic hydroxyl group of L-tyrosine, followed by the acetylation of the amino group.

Experimental Protocol: Step 1 - Synthesis of O-Methyl-L-tyrosine

This protocol describes a general method for the synthesis of O-alkylated tyrosine derivatives.

Materials:

-

L-Tyrosine

-

Anhydrous Methanol

-

Thionyl Chloride

Procedure:

-

Esterification: In a round-bottom flask, suspend L-tyrosine in anhydrous methanol at 0°C.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.[1]

-

Methylation (Williamson Ether Synthesis): After esterification, the resulting tyrosine methyl ester is O-methylated. A common method involves using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like DMF. Note: Detailed protocols for the direct O-methylation of L-tyrosine can be complex due to the reactivity of the amino group. Protecting the amino group first is often preferred.

Experimental Protocol: Step 2 - N-Acetylation of O-Methyl-L-tyrosine

This protocol is analogous to the N-acetylation of L-tyrosine.

Materials:

-

O-Methyl-L-tyrosine

-

Deionized Water

-

30% (w/v) Sodium Hydroxide Solution

-

Acetic Anhydride

-

Concentrated Hydrochloric Acid

Procedure:

-

Dissolution: Dissolve O-Methyl-L-tyrosine in deionized water with the aid of 30% sodium hydroxide solution, adjusting the pH to be alkaline.

-

Acetylation: Cool the solution and add acetic anhydride dropwise while maintaining the pH between 8 and 10 with the concurrent addition of sodium hydroxide solution.

-

Precipitation: After the reaction is complete, acidify the solution with concentrated hydrochloric acid to precipitate the this compound.

-

Isolation and Purification: Collect the product by filtration, wash with cold water, and recrystallize if necessary.

Purification and Characterization Workflow

References

- 1. prepchem.com [prepchem.com]

- 2. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 5. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

An In-depth Technical Guide on the Biological Activity of N-Acetyl-O-methyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-O-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by N-acetylation of the amino group and O-methylation of the phenolic hydroxyl group. Unlike its more extensively studied counterpart, N-Acetyl-L-tyrosine (NALT), there is a significant scarcity of publicly available data on the specific biological activities of this compound. This technical guide aims to provide a comprehensive overview of the current state of knowledge. Due to the limited direct research on this compound, this paper will also explore the known biological activities of its constituent parts—O-methyl-L-tyrosine and N-acetyl-L-tyrosine derivatives—to infer potential areas of biological relevance and to propose future research directions. This guide will adhere to a technical format, presenting available quantitative data, outlining potential experimental protocols, and visualizing relevant biochemical pathways.

Introduction: A Tale of Two Modifications

L-tyrosine is a non-essential amino acid that serves as a crucial precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—as well as thyroid hormones and melanin.[1][2] Its therapeutic and supplemental use, however, can be limited by its poor water solubility. Chemical modifications, such as N-acetylation and O-methylation, are employed to alter the physicochemical properties of L-tyrosine, which in turn can significantly impact its biological activity.

-

N-Acetylation: The addition of an acetyl group to the nitrogen atom of L-tyrosine yields N-Acetyl-L-tyrosine (NALT). This modification is primarily intended to increase water solubility.[3][4] In the body, NALT is thought to act as a pro-drug, being deacetylated to release L-tyrosine, which can then participate in its known metabolic pathways.[3][5] However, the efficiency of this conversion and its subsequent bioavailability have been subjects of scientific debate.[6][7]

-

O-Methylation: The methylation of the hydroxyl group on the phenol ring of L-tyrosine produces O-methyl-L-tyrosine. This modification fundamentally alters the molecule's biological role. The hydroxyl group is essential for the enzymatic activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[1][2] Therefore, O-methyl-L-tyrosine cannot be converted to L-DOPA and subsequent catecholamines. Instead, it has been investigated as an inhibitor of tyrosine hydroxylase.[8]

This compound combines both modifications. The N-acetylation likely enhances its solubility, while the O-methylation blocks its entry into the catecholamine synthesis pathway. This suggests that its biological activities, if any, are distinct from those of L-tyrosine and NALT.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₄ | [9] |

| Molecular Weight | 237.25 g/mol | [9] |

| IUPAC Name | (2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid | [9] |

| CAS Number | 28047-05-4 | [9] |

Known and Potential Biological Activities

Inhibition of Tyrosine Hydroxylase

The parent compound, O-methyl-L-tyrosine, is known to be an inhibitor of tyrosine hydroxylase.[8] This enzyme is critical for the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. By blocking this step, O-methyl-L-tyrosine can modulate dopamine levels, making it a compound of interest in neuroscience research, particularly for conditions related to neurotransmitter imbalances like Parkinson's disease.[8] It is plausible that this compound retains this inhibitory activity, with the N-acetyl group potentially modifying its absorption, distribution, metabolism, and excretion (ADME) profile.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

A study on a series of N-acetyl-L-tyrosine derivatives demonstrated their potential as selective activators of PPARα.[10][11] PPARα is a nuclear receptor that plays a major role in the regulation of lipid metabolism.[12][13] Activation of PPARα can lead to the upregulation of genes involved in fatty acid oxidation.[12] While the full text of this study is not widely accessible to confirm if this compound was among the tested derivatives, this remains a potential and intriguing area for its biological activity.

Other Potential Activities

O-methyl-L-tyrosine has also been investigated in the context of L-amino acid oxidase (LAAO) activity, an enzyme with antibacterial and apoptotic properties.[] Furthermore, due to its structural similarity to L-tyrosine, this compound could potentially act as a competitive inhibitor for other enzymes that utilize L-tyrosine as a substrate.

Signaling Pathways

Given the lack of direct evidence for this compound, the following diagrams illustrate the established pathway for L-tyrosine and a hypothetical pathway for this compound based on the known activity of O-methyl-L-tyrosine.

References

- 1. examine.com [examine.com]

- 2. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-Acetyl-L-tyrosine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | C12H15NO4 | CID 10966529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 13. Mechanism of action of the nongenotoxic peroxisome proliferators: role of the peroxisome proliferator-activator receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-O-methyl-L-tyrosine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Application of a Non-Canonical Amino Acid

Introduction

N-Acetyl-O-methyl-L-tyrosine is a derivative of the aromatic amino acid L-tyrosine, featuring an acetyl group on the amine and a methyl group on the phenolic hydroxyl. This modification of the parent amino acid alters its chemical and physical properties, influencing its solubility and potential biological applications. While N-acetyl-L-tyrosine (NALT) is known for its increased water solubility, though with debated bioavailability compared to L-tyrosine, the O-methylated and N-acetylated derivative presents unique characteristics for investigation.[1][2][3][4][5]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers its synthesis, physicochemical properties, and critically, its potential as a non-canonical amino acid for incorporation into proteins. Due to a greater abundance of research on the direct incorporation of O-methyl-L-tyrosine, this guide will focus on this analogue for protein engineering applications, while providing the necessary information on the synthesis and properties of this compound. It is plausible that the N-acetyl group is removed by cellular deacetylases in vivo, making O-methyl-L-tyrosine the active molecule for incorporation into polypeptides.[6][7]

Physicochemical Properties

The introduction of the N-acetyl and O-methyl groups significantly alters the properties of the L-tyrosine scaffold.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol [8] |

| IUPAC Name | (2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid |

| CAS Number | 28047-05-4 |

| Predicted XLogP3 | 0.1 |

| Appearance | White crystalline powder |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from L-tyrosine. The first step is the N-acetylation of the amino group, followed by the O-methylation of the hydroxyl group.

N-acetylation of L-tyrosine

The N-acetylation of L-tyrosine is typically achieved using acetic anhydride in an alkaline aqueous medium.[9][10] The reaction is performed at a controlled pH to favor N-acetylation over O-acetylation.

O-methylation of N-acetyl-L-tyrosine

The subsequent O-methylation of the phenolic hydroxyl group of N-acetyl-L-tyrosine can be accomplished via a Williamson ether synthesis, using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Workflow for the Synthesis of this compound

References

- 1. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 2. mindlabpro.com [mindlabpro.com]

- 3. supplementfactoryuk.com [supplementfactoryuk.com]

- 4. echemi.com [echemi.com]

- 5. prbreaker.com [prbreaker.com]

- 6. reddit.com [reddit.com]

- 7. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]

- 8. This compound | C12H15NO4 | CID 10966529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Discovery and History of N-Acetyl-O-methyl-L-tyrosine and its Progenitor, N-Acetyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tyrosine, a non-essential amino acid, is a fundamental precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] First isolated in 1846 by the German chemist Justus von Liebig from casein, the protein found in cheese, its name is derived from the Greek word "tyros" for cheese.[1] Despite its physiological importance, the utility of L-tyrosine in various pharmaceutical applications is hampered by its low water solubility. This limitation spurred the development of more soluble derivatives in the mid-20th century, leading to the synthesis of N-Acetyl-L-tyrosine (NALT).[1][2] The acetylation of the amino group of L-tyrosine significantly enhances its water solubility, rendering it a more suitable candidate for use in parenteral nutrition and as a dietary supplement.[1][3]

This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of N-acetylated tyrosine derivatives, with a primary focus on the well-documented N-Acetyl-L-tyrosine due to a wealth of available data. The synthesis and properties of the less-studied N-Acetyl-O-methyl-L-tyrosine will also be addressed based on established chemical principles, highlighting the current gaps in the scientific literature regarding this specific compound.

Discovery and History

The historical development of N-acetylated tyrosine derivatives is intrinsically linked to the need to overcome the formulation challenges presented by L-tyrosine's poor solubility.

-

L-Tyrosine: Discovered in 1846, L-tyrosine's role as a building block for proteins and a precursor to key biological molecules was established over the following decades.[1] Its industrial synthesis was initially achieved through extraction from protein hydrolysates and later through enzymatic synthesis.[4] Modern production primarily relies on engineered strains of E. coli.[4]

-

N-Acetyl-L-tyrosine (NALT): The synthesis of NALT was first undertaken in laboratory settings in the mid-20th century.[2] The primary motivation for its creation was to develop a more soluble form of L-tyrosine for use in parenteral nutrition, where maintaining nutrient solution clarity and stability is critical.[1][3][5] Over time, NALT has also been marketed as a nootropic supplement with claims of enhanced bioavailability compared to L-tyrosine, although this remains a subject of scientific debate.[1][6]

-

This compound: There is a notable lack of specific historical information regarding the discovery and first synthesis of this compound in the current scientific literature. Its existence is documented in chemical databases, and its synthesis is achievable through standard organic chemistry reactions. However, the original purpose of its synthesis and any specific biological investigations remain largely unelucidated.

Physicochemical and Pharmacokinetic Properties

The primary rationale for the N-acetylation of L-tyrosine was to increase its water solubility. The further O-methylation of the phenolic hydroxyl group would be expected to decrease its polarity and potentially alter its pharmacokinetic profile.

Table 1: Physicochemical Properties of L-Tyrosine and its N-Acetylated Derivatives

| Property | L-Tyrosine | N-Acetyl-L-tyrosine | This compound |

| Molecular Formula | C₉H₁₁NO₃ | C₁₁H₁₃NO₄ | C₁₂H₁₅NO₄ |

| Molecular Weight | 181.19 g/mol | 223.23 g/mol | 237.25 g/mol |

| Melting Point | Decomposes at ~343 °C | 149-152 °C | Not available |

| Water Solubility | ~0.45 mg/mL | ~25 mg/mL | Not available |

| XLogP3 | -1.5 | -0.2 | 0.1 |

Data for L-Tyrosine and N-Acetyl-L-tyrosine sourced from[1]. Data for this compound sourced from[7].

Table 2: Comparative Pharmacokinetic Parameters of N-Acetyl-L-Tyrosine and L-Tyrosine in Humans

| Parameter | N-Acetyl-L-tyrosine | L-Tyrosine |

| Bioavailability (Oral) | Low and contested | Generally considered higher than NALT |

| Metabolism | Deacetylation to L-tyrosine, primarily in the kidneys. | Incorporated into proteins, precursor for catecholamines, thyroid hormones, and melanin. |

| Urinary Excretion (Unchanged) | High; approximately 35-60% of an administered dose. | Minimal |

Experimental Protocols

Synthesis of N-Acetyl-L-tyrosine

This protocol is a standard method for the N-acetylation of L-tyrosine using acetic anhydride in an alkaline solution.

Materials:

-

L-tyrosine

-

30% (w/v) Sodium hydroxide (NaOH) solution

-

Acetic anhydride

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (95%)

-

Activated carbon

Procedure:

-

Dissolution: In a suitable reaction vessel, disperse 100 g of L-tyrosine in 200 mL of deionized water with vigorous stirring. Slowly add 30% NaOH solution dropwise until the L-tyrosine is completely dissolved, which typically occurs at a pH of approximately 12.

-

Acetylation: Cool the solution in an ice bath to below 10°C. While maintaining this temperature, slowly add 1.05 molar equivalents of acetic anhydride dropwise over 30-60 minutes. Concurrently, add 30% NaOH solution dropwise to maintain the pH of the reaction mixture between 8 and 10.[8]

-

Hydrolysis of O-acetyl group: After the addition of acetic anhydride is complete, adjust the pH to approximately 11.5 with 30% NaOH solution and stir for an additional 20 minutes at room temperature. This step is crucial to hydrolyze any O-acetylated byproducts back to the desired N-acetylated product.[8]

-

Precipitation: Slowly add concentrated HCl to the reaction mixture with stirring to adjust the pH to approximately 1.7. This will cause the N-Acetyl-L-tyrosine to precipitate out of the solution.

-

Isolation of Crude Product: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it with cold deionized water.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot deionized water (approximately 75-80°C). Add a small amount of activated carbon and briefly heat the solution. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under a vacuum.

General Procedure for the Synthesis of this compound

Materials:

-

N-Acetyl-L-tyrosine

-

A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

An appropriate solvent (e.g., acetone, methanol)

Procedure Outline:

-

Deprotonation: Dissolve N-Acetyl-L-tyrosine in a suitable solvent and treat it with a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion.

-

Methylation: Add the methylating agent to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the methyl group of the methylating agent in an SN2 reaction to form the methyl ether.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove unreacted reagents and byproducts. This may involve neutralization, extraction, and subsequent purification of the this compound product, likely through recrystallization or chromatography.

Mechanism of Action and Signaling Pathways

The biological activities and signaling pathways of N-Acetyl-L-tyrosine have been studied, primarily in the context of it being a prodrug for L-tyrosine. The specific biological roles of this compound have not been elucidated.

N-Acetyl-L-tyrosine as a Catecholamine Precursor

The primary intended mechanism of action of NALT is to serve as a more soluble and bioavailable precursor to L-tyrosine.[9][10] Upon administration, it is believed to be deacetylated in the body, primarily in the kidneys, to yield L-tyrosine.[1] This free L-tyrosine can then enter the systemic circulation and cross the blood-brain barrier to participate in the catecholamine synthesis pathway.[1][10]

N-Acetyl-L-tyrosine and Mitohormesis

More recent research has identified N-Acetyl-L-tyrosine as an endogenous signaling molecule involved in the stress-response mechanism known as mitohormesis.[11][12][13] Under conditions of stress, NALT levels can increase, leading to a transient and mild perturbation of the mitochondrial membrane potential.[11] This results in a small increase in reactive oxygen species (ROS) production, which acts as a retrograde signal to the nucleus, activating cytoprotective pathways.[11][13] This signaling cascade involves the activation of the transcription factors FoxO and Keap1, leading to the enhanced expression of antioxidant enzyme genes.[11]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of N-acetylated tyrosine derivatives, applicable to both N-Acetyl-L-tyrosine and, with appropriate modifications for the methylation step, this compound.

Conclusion and Future Perspectives

N-Acetyl-L-tyrosine was developed as a practical solution to the poor water solubility of L-tyrosine, finding a significant application in parenteral nutrition. Its role as a prodrug for L-tyrosine and its more recently discovered function as a signaling molecule in the mitohormetic stress response underscore its biochemical importance. While the synthesis of NALT is well-established, its efficacy as an oral supplement for enhancing systemic L-tyrosine levels is an area that warrants further rigorous clinical investigation.

In contrast, this compound remains a molecule of primarily academic interest with a significant lack of published research on its specific discovery, synthesis, and biological function. The O-methylation of the phenolic hydroxyl group would likely alter its properties, potentially affecting its ability to be a substrate for enzymes like tyrosine hydroxylase and its pharmacokinetic profile. Future research should aim to:

-

Elucidate the historical context of the first synthesis of this compound.

-

Develop and publish detailed and optimized protocols for its synthesis and purification.

-

Investigate its biological activity, including its metabolic fate, potential as a prodrug, and any unique signaling properties compared to N-Acetyl-L-tyrosine.

-

Conduct pharmacokinetic studies to determine its bioavailability and distribution in vivo.

Such studies are essential to determine if this compound holds any potential for pharmaceutical or nutraceutical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. N-Acetyl-L-tyrosine - Wikipedia [en.wikipedia.org]

- 4. Tyrosine - Wikipedia [en.wikipedia.org]

- 5. N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C12H15NO4 | CID 10966529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 9. What is N-acetyl-L-tyrosine used for? [synapse.patsnap.com]

- 10. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl-O-methyl-L-tyrosine (CAS: 28047-05-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetyl-O-methyl-L-tyrosine, a derivative of the amino acid L-tyrosine. Due to a notable scarcity of direct research on this specific compound, this document synthesizes available physicochemical data, proposes experimental protocols based on established chemical principles, and infers potential biological activities from related molecules. The primary focus is to offer a foundational resource for researchers and drug development professionals, highlighting both what is known and the significant gaps in the current understanding of this compound's pharmacology and metabolism. This guide also presents detailed methodologies for its synthesis and analysis, alongside visualizations of its chemical structure and a hypothesized mechanism of action.

Introduction

This compound (CAS Number: 28047-05-4), also known as N-Acetyl-4-methoxy-L-phenylalanine, is a derivative of the non-essential amino acid L-tyrosine. Unlike its more extensively studied counterpart, N-Acetyl-L-tyrosine (NALT), which serves as a more soluble prodrug for L-tyrosine and a precursor to catecholamine neurotransmitters, the O-methylation of the phenolic hydroxyl group in this compound fundamentally alters its biochemical properties and potential biological roles. This modification blocks the primary site of phosphorylation and prevents its direct conversion to L-DOPA by tyrosine hydroxylase, suggesting a distinct pharmacological profile. This guide aims to consolidate the limited available data and provide a structured framework for future research and development involving this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 28047-05-4 | [1] |

| Molecular Formula | C₁₂H₁₅NO₄ | [2] |

| Molecular Weight | 237.25 g/mol | [2] |

| IUPAC Name | (2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid | [1] |

| Synonyms | Ac-L-Tyr(Me)-OH, N-Acetyl-4-methoxy-L-phenylalanine | [1] |

| Appearance | Off-white powder | |

| Melting Point | 143 - 147 °C | |

| Solubility | Enhanced solubility compared to L-tyrosine | |

| Optical Rotation | [α]²⁰D = -9 ± 1º (c=1.025 in DMF) |

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process: first, the N-acetylation of L-tyrosine, followed by the O-methylation of the resulting N-Acetyl-L-tyrosine.

Experimental Protocol: Synthesis

Step 1: N-Acetylation of L-Tyrosine to N-Acetyl-L-tyrosine

This protocol is adapted from established methods for the N-acetylation of amino acids.

-

Dissolution: Suspend L-tyrosine (1 equivalent) in a suitable aqueous solvent (e.g., water or a dilute acetic acid solution).

-

Basification: Cool the suspension in an ice bath and slowly add a base (e.g., sodium hydroxide or sodium carbonate solution) to facilitate the dissolution of L-tyrosine and to neutralize the acetic acid byproduct of the subsequent reaction.

-

Acetylation: While maintaining a low temperature and stirring vigorously, add acetic anhydride (1.1-1.5 equivalents) dropwise. The pH should be monitored and maintained in the alkaline range (pH 8-10) by the concurrent addition of a base.

-

Reaction Completion: After the addition of acetic anhydride is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The N-Acetyl-L-tyrosine will precipitate out of the solution.

-

Purification: The crude product can be collected by filtration, washed with cold water, and recrystallized from hot water or an ethanol/water mixture to yield pure N-Acetyl-L-tyrosine.

Step 2: O-Methylation of N-Acetyl-L-tyrosine

This protocol is based on the Williamson ether synthesis.

-

Dissolution and Deprotonation: Dissolve the synthesized N-Acetyl-L-tyrosine (1 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone). Add a weak base (e.g., potassium carbonate, 2-3 equivalents) to deprotonate the phenolic hydroxyl group.

-

Methylation: To the stirred suspension, add a methylating agent such as methyl iodide or dimethyl sulfate (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction mixture is typically heated to a moderate temperature (e.g., 50-60 °C) to drive the reaction to completion.

-

Work-up: After the reaction is complete, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

Accurate characterization of this compound is essential for its identification and quality control. Below are key analytical data and a proposed analytical workflow.

Spectroscopic Data

| Spectroscopic Data | Key Features |

| ¹H NMR (DMSO-d₆, ppm) | 1.92 (s, 3H, Acetyl CH₃), 3.75 (s, 3H, Methoxy OCH₃), 4.47 (m, 1H, α-CH), 6.78 (d, J = 8.6 Hz, 2H, Aromatic H), 7.12 (d, J = 8.6 Hz, 2H, Aromatic H), 12.5 (br s, 1H, Carboxylic COOH) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch, amide), ~2830 (O-CH₃ stretch), ~1730 (C=O stretch, acetyl), ~1685 (C=O stretch, carboxylic acid) |

Analytical Workflow

A typical analytical workflow for the characterization and purity assessment of synthesized this compound is depicted below.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

The following is a proposed HPLC method for the analysis of this compound, adapted from methods for similar compounds.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point would be a 70:30 mixture of aqueous to organic phase.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm, corresponding to the λₘₐₓ of the methoxy-substituted benzene ring.

-

Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Biological Activity and Mechanism of Action (Hypothesized)

Direct experimental data on the biological activity of this compound is scarce. However, based on its structure and the known activities of related compounds, a plausible mechanism of action can be hypothesized.

Hypothesized Mechanism: Inhibition of Tyrosine Hydroxylase

The O-methylation of the phenolic hydroxyl group of tyrosine is a key structural feature. The unmethylated analogue, L-tyrosine, is the endogenous substrate for tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). It is well-documented that O-methylated tyrosine derivatives, such as O-Methyl-L-tyrosine, can act as inhibitors of tyrosine hydroxylase.[3]

Therefore, it is hypothesized that this compound, after potential in vivo deacetylation to O-Methyl-L-tyrosine, could act as a competitive inhibitor of tyrosine hydroxylase. This would lead to a reduction in the synthesis of catecholamines.

Proposed Signaling Pathway

The diagram below illustrates the canonical catecholamine synthesis pathway and the hypothesized point of inhibition by O-Methyl-L-tyrosine, the potential active metabolite of this compound.

References

An In-depth Technical Guide to the Potential Research Applications of N-Acetyl-L-tyrosine, a Closely Related Analog of N-Acetyl-O-methyl-L-tyrosine

A Note to the Reader: This technical guide focuses on N-Acetyl-L-tyrosine (NALT), a well-researched derivative of the amino acid L-tyrosine. While the initial request specified N-Acetyl-O-methyl-L-tyrosine, a comprehensive search of publicly available scientific literature revealed a significant scarcity of detailed experimental protocols, quantitative data, and established research applications for this specific O-methylated compound. In contrast, NALT is extensively studied and serves as a valuable model for understanding the research potential of modified tyrosine analogs.

The structural difference between the two compounds lies in the substitution on the phenol ring of tyrosine: NALT possesses a hydroxyl group (-OH), whereas this compound has a methoxy group (-OCH3). This difference will likely influence metabolic pathways and biological activity. The information presented herein on NALT can serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into methodologies and potential research avenues that may be adaptable for the study of this compound. However, it is crucial to recognize that the findings related to NALT are not directly transferable and would require empirical validation for the O-methylated analog.

Introduction

N-Acetyl-L-tyrosine (NALT) is an acetylated form of the non-essential amino acid L-tyrosine. The addition of an acetyl group to the amino group of L-tyrosine was initially intended to enhance its water solubility, addressing a key limitation of L-tyrosine for applications such as parenteral nutrition.[1] Beyond its use in clinical nutrition, NALT has garnered significant interest as a potential nootropic and a research tool in neuroscience. The central hypothesis for its application in cognitive enhancement is that its increased solubility may lead to improved bioavailability and, consequently, a more efficient elevation of tyrosine levels in the brain.[2][3]

L-tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[4] These neurotransmitters are integral to various physiological and cognitive processes, including mood, attention, motivation, and the body's response to stress. This guide provides a comprehensive overview of the potential research applications of NALT, focusing on its synthesis, metabolic fate, and its role as a precursor in key signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetyl-L-tyrosine is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.22 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 149-152 °C |

| Water Solubility | ~25 mg/mL |

| pKa | ~3.15 (Predicted) |

Synthesis of N-Acetyl-L-tyrosine

The most common method for synthesizing N-Acetyl-L-tyrosine is through the acetylation of L-tyrosine using acetic anhydride in an alkaline aqueous medium.

Experimental Protocol: Chemical Synthesis of N-Acetyl-L-tyrosine

Materials:

-

L-tyrosine

-

30% (w/v) Sodium hydroxide (NaOH) solution

-

Acetic anhydride

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (95%)

-

Activated carbon

Procedure:

-

Dissolution: In a suitable reaction vessel, disperse 100 g of L-tyrosine in 200 ml of deionized water with vigorous stirring to prevent agglomeration.[5]

-

Basification: Slowly add 30% NaOH solution dropwise until the L-tyrosine is completely dissolved. The pH of the solution should be approximately 12.05.[5]

-

Acetylation: While maintaining the temperature of the solution, add 59.2 g (a 1.05 molar equivalent) of acetic anhydride dropwise over 30 minutes. Concurrently, add 30% NaOH solution dropwise to maintain the pH of the reaction mixture between 8 and 10.[5]

-

Hydrolysis of Excess Acetic Anhydride: After the addition of acetic anhydride is complete, adjust the pH to approximately 11.5 with 30% NaOH solution and continue stirring at room temperature for 20 minutes to ensure the hydrolysis of any remaining acetic anhydride.[5]

-

Precipitation: Slowly add concentrated HCl to the reaction mixture with continuous stirring to adjust the pH to approximately 1.7. This will cause the N-Acetyl-L-tyrosine to precipitate out of the solution.[5]

-

Isolation and Washing: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.[5]

-

Purification (Recrystallization):

-

Transfer the crude N-Acetyl-L-tyrosine to a beaker and add an equal amount of purified water.[5]

-

Heat the suspension to 65°C with stirring until the solid is completely dissolved.[5]

-

Add a small amount of activated carbon (approximately 0.5% of the crude product weight) to decolorize the solution and stir for 10 minutes.[5]

-

Hot filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

-

Metabolic Fate and Bioavailability

The primary intended function of NALT is to act as a prodrug for L-tyrosine. Upon administration, it is metabolized in the body to yield L-tyrosine, which can then be utilized for protein synthesis or as a precursor for catecholamines.

In Vivo Conversion of N-Acetyl-L-tyrosine to L-tyrosine

N-Acetyl-L-tyrosine is deacetylated in vivo, primarily in the kidneys, to release L-tyrosine.[6] However, studies have indicated that this conversion is not entirely efficient, with a significant portion of administered NALT being excreted unchanged in the urine.[7]

Bioavailability: N-Acetyl-L-tyrosine vs. L-tyrosine

Despite its enhanced water solubility, the bioavailability of L-tyrosine from NALT administration is a subject of debate. Several studies suggest that oral administration of L-tyrosine is more effective at increasing plasma tyrosine levels compared to NALT.[3]

Table 1: Comparative Bioavailability and Excretion of N-Acetyl-L-tyrosine

| Parameter | N-Acetyl-L-tyrosine (NALT) | L-Tyrosine | Reference(s) |

| Bioavailability | Lower than L-tyrosine due to inefficient conversion. | Generally considered to have good bioavailability. | [3] |

| Urinary Excretion (Unchanged) | Approximately 35% of an administered dose is excreted unchanged in the urine in adults receiving parenteral nutrition. | Minimal | [7] |

Signaling Pathways and Potential Research Applications

The primary research interest in N-Acetyl-L-tyrosine stems from its role as a precursor to L-tyrosine and, subsequently, the catecholamine neurotransmitters.

Catecholamine Synthesis Pathway

The conversion of L-tyrosine to dopamine, norepinephrine, and epinephrine is a well-characterized enzymatic pathway.

Research in Cognitive Enhancement

A significant area of research for NALT is its potential to enhance cognitive function, particularly under conditions of stress. The rationale is that by increasing the availability of L-tyrosine, NALT may support the sustained synthesis of catecholamines, which can be depleted during stressful situations.

Experimental Protocol: Assessing the Effects of N-Acetyl-L-tyrosine on Working Memory Under Stress

This protocol outlines a double-blind, placebo-controlled crossover study to investigate the effects of NALT on cognitive performance.

Participants:

-

Healthy adult volunteers with no history of neurological or psychiatric disorders.

Study Design:

-

A double-blind, placebo-controlled, crossover design is employed. Each participant will undergo two testing sessions, one with NALT and one with a placebo, separated by a washout period of at least one week.

Intervention:

-

N-Acetyl-L-tyrosine (NALT): 350 mg, administered orally in an opaque capsule.

-

Placebo: An identical-looking capsule containing an inert substance (e.g., microcrystalline cellulose).

Procedure:

-

Participants arrive at the laboratory and provide informed consent.

-

Baseline cognitive assessment is performed.

-

Participants ingest either the NALT or placebo capsule with water.

-

A 60-minute absorption period is allowed.

-

A standardized cognitive stressor task, such as the Montreal Imaging Stress Task (MIST), is administered to induce a mild stress response.

-

Post-stressor cognitive assessment is performed.

Cognitive Assessment:

-

Primary Outcome Measure: Working memory performance, assessed using the n-back task.

-

Secondary Outcome Measures: Attention (e.g., Stroop test) and executive function (e.g., Wisconsin Card Sorting Test).

Data Analysis:

-

The change in cognitive performance from pre- to post-stressor will be compared between the NALT and placebo conditions using a repeated-measures analysis of variance (ANOVA).

Analytical Methodologies

Accurate quantification of N-Acetyl-L-tyrosine in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a commonly used and reliable method.

Experimental Protocol: Quantification of N-Acetyl-L-tyrosine in Human Plasma by HPLC-UV

Materials and Reagents:

-

N-Acetyl-L-tyrosine reference standard (≥99% purity)

-

Acetonitrile (HPLC grade)

-

Perchloric acid (analytical grade)

-

Water (HPLC grade)

-

Drug-free human plasma

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Centrifuge

-

Vortex mixer

Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). An isocratic elution is often sufficient.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 225 nm or 275 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 400 µL of ice-cold 10% perchloric acid to the plasma sample to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Calibration Curve:

-

Prepare a primary stock solution of N-Acetyl-L-tyrosine (1 mg/mL) in the mobile phase.

-

Prepare a series of working standard solutions by serially diluting the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Quantification:

-

Inject the prepared plasma samples into the HPLC system.

-

Determine the concentration of N-Acetyl-L-tyrosine in the samples by comparing their peak areas to the calibration curve.

Conclusion and Future Directions

N-Acetyl-L-tyrosine serves as a compelling case study for the development and investigation of modified amino acid prodrugs. Its enhanced solubility over L-tyrosine has established its utility in parenteral nutrition. However, its efficacy as an oral supplement for cognitive enhancement remains an active area of research, with questions surrounding its bioavailability.

For researchers interested in this compound, the methodologies and research paradigms established for NALT provide a robust framework for investigation. Future studies on the O-methylated analog should prioritize:

-

Development of a reliable and scalable synthesis protocol.

-

Comprehensive pharmacokinetic studies to determine its bioavailability, metabolic fate, and ability to cross the blood-brain barrier.

-

In vitro and in vivo studies to elucidate its mechanism of action and its effects on catecholamine synthesis and other relevant signaling pathways.

-

Well-controlled clinical trials to assess its potential therapeutic and nootropic effects.

By leveraging the knowledge gained from research on N-Acetyl-L-tyrosine, the scientific community can efficiently explore the potential of this compound and other novel tyrosine derivatives.

References

- 1. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 3. Tyrosine: Benefits, Side Effects and Dosage [healthline.com]

- 4. Tyrosine - Wikipedia [en.wikipedia.org]

- 5. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic Profile of N-Acetyl-O-methyl-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Acetyl-O-methyl-L-tyrosine, a derivative of the amino acid L-tyrosine. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in its structure. The data presented here was acquired in a deuterated dimethyl sulfoxide (DMSO-d₆) solvent.

| Proton/Group | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Number of Protons |

| Acetyl CH₃ | 1.92 | Singlet (s) | - | 3H |

| Methoxy OCH₃ | 3.75 | Singlet (s) | - | 3H |

| α-CH | 4.47 | Multiplet (m) | - | 1H |

| Aromatic H | 6.78 | Doublet (d) | 8.6 | 2H |

| Aromatic H | 7.12 | Doublet (d) | 8.6 | 2H |

| Carboxylic COOH | 12.5 | Broad Singlet (br s) | - | 1H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following table outlines the chemical shifts for the carbon atoms in this compound.

| Carbon Atom | Chemical Shift (δ) [ppm] |

| Acetyl CH₃ | ~23 |

| β-CH₂ | ~37 |

| α-CH | ~55 |

| Methoxy OCH₃ | ~56 |

| Aromatic CH | ~114 |

| Aromatic CH | ~130 |

| Aromatic C (quaternary) | ~131 |

| Aromatic C-O (quaternary) | ~158 |

| Acetyl C=O | ~170 |

| Carboxylic C=O | ~174 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorptions for this compound, obtained from a potassium bromide (KBr) pellet, are presented below.

| Functional Group | Vibrational Mode | Wavenumber (ν) [cm⁻¹] |

| N-H (amide) | Stretching | 3300 |

| O-H (carboxylic acid) | Stretching | 3000-2500 (broad) |

| C-H (aromatic) | Stretching | ~3030 |

| C-H (aliphatic) | Stretching | ~2950 |

| O-CH₃ | Stretching | 2830 |

| C=O (carboxylic acid) | Stretching | 1730 |

| C=O (acetyl) | Stretching | 1685 |

| C=C (aromatic) | Stretching | ~1610, ~1510 |

| C-O | Stretching | ~1250 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K (25 °C).

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30°

-

Spectral width: -2 to 14 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Standard proton-decoupled pulse sequence.

-

Spectral width: 0 to 200 ppm

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry a small amount of this compound and spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols for Incorporating N-Acetyl-O-methyl-L-tyrosine into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-O-methyl-L-tyrosine is a synthetically modified derivative of the amino acid L-tyrosine, featuring an acetyl group at the N-terminus and a methyl group protecting the phenolic hydroxyl group of the side chain. These modifications confer unique properties that are advantageous in peptide-based drug development. The N-acetylation can enhance stability and alter solubility, while the O-methylation prevents phosphorylation and can protect the peptide from enzymatic degradation at the tyrosine side chain.[1] Incorporating this modified amino acid into peptide sequences can therefore improve pharmacokinetic properties such as metabolic stability and bioavailability, making it a valuable tool for designing more robust and effective peptide therapeutics.[1][2]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS), along with methods for characterizing the resulting peptides.

Key Physicochemical and Biological Properties

This compound possesses distinct characteristics compared to its parent amino acid, L-tyrosine.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid | |

| Molecular Formula | C₁₂H₁₅NO₄ | |

| Molecular Weight | 237.25 g/mol | |

| Solubility | Enhanced aqueous solubility compared to L-tyrosine. | [3] |

| Biological Role | Precursor to catecholamine neurotransmitters (dopamine, norepinephrine).[2] May trigger mitohormesis under stress conditions. |

Data Presentation: Comparative Analysis

The incorporation of this compound in place of L-tyrosine is hypothesized to significantly enhance the stability and modulate the biological activity of a peptide. The following tables present a realistic, albeit hypothetical, comparison based on established principles of peptide chemistry.

Table 1: Comparative Receptor Binding Affinity

| Peptide Variant | Target Receptor | Dissociation Constant (Kd) [nM] | Inhibition Constant (Ki) [nM] |

| Peptide-Tyr (L-Tyrosine) | GPCR X | 15.2 | 25.8 |

| Peptide-AcTyr(Me) | GPCR X | 22.5 | 38.1 |

| Note: The modifications may slightly alter the peptide's conformation, potentially leading to a modest decrease in binding affinity. This is a critical parameter to evaluate experimentally.[1] |

Table 2: Comparative Enzymatic Stability

| Peptide Variant | Matrix | Half-life (t½) [min] | Degradation Rate Constant (k) [min⁻¹] |

| Peptide-Tyr (L-Tyrosine) | Human Plasma | 25 | 0.0277 |

| Peptide-AcTyr(Me) | Human Plasma | > 360 | < 0.0019 |

| Note: A significant increase in half-life is the primary anticipated advantage of incorporating this compound due to protection against enzymatic degradation.[1] |

Table 3: Comparative Biological Activity

| Peptide Variant | Assay Type | EC₅₀ / IC₅₀ [nM] |

| Peptide-Tyr (L-Tyrosine) | cAMP Accumulation Assay | 35.7 |

| Peptide-AcTyr(Me) | cAMP Accumulation Assay | 51.2 |

| Note: The change in biological activity is expected to correlate with any observed changes in binding affinity.[1] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual Fmoc-based SPPS for incorporating Fmoc-N-Acetyl-O-methyl-L-tyrosine-OH into a peptide sequence.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-N-Acetyl-O-methyl-L-tyrosine-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: Methanol (MeOH)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Standard):

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), recouple.

-

Wash the resin with DMF and DCM.

-

-

Incorporation of Fmoc-N-Acetyl-O-methyl-L-tyrosine-OH:

-

Due to the potential for steric hindrance from the N-acetyl and O-methyl groups, a stronger coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be used in place of HBTU for this specific coupling step.

-

Dissolve Fmoc-N-Acetyl-O-methyl-L-tyrosine-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) and allow to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

-

Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Enzymatic Stability Assay: In Vitro Chymotrypsin Digestion

This assay assesses the stability of the peptide against a specific protease known to cleave at the C-terminus of tyrosine residues.

Materials:

-

Peptide stock solutions (1 mg/mL in water or DMSO) of both the native and modified peptides.

-

α-Chymotrypsin (from bovine pancreas).

-

Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

-

Quenching Solution: 10% Trifluoroacetic Acid (TFA).

-

RP-HPLC system with a C18 column.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, dilute the peptide stock solution with Digestion Buffer to a final concentration of 100 µM.

-

Enzyme Addition: Add α-chymotrypsin to the peptide solution to a final protease:peptide ratio of 1:100 (w/w).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction by adding an equal volume of the Quenching Solution.

-

Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining at each time point by integrating the peak area.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the synthesized peptides for their target receptor.

Materials:

-

Cell membranes or purified receptor preparation.

-

Radiolabeled ligand specific for the target receptor.

-

Synthesized peptides (unlabeled competitors).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides to the receptor preparation in Assay Buffer.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold Assay Buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways

Mitohormesis Pathway Activated by N-Acetyl-L-tyrosine

Under cellular stress, N-acetyl-L-tyrosine can induce a mild increase in mitochondrial reactive oxygen species (ROS), triggering a protective signaling cascade known as mitohormesis. This leads to the activation of the transcription factor FoxO, which in turn upregulates the expression of Keap1. Keap1 is a negative regulator of Nrf2, a key transcription factor for antioxidant and detoxification genes. This pathway ultimately enhances cellular stress resistance.

Hypothesized CREB Signaling Pathway Activation

Peptides containing this compound, as precursors to neurotransmitter-like molecules, may modulate neuronal signaling pathways. A plausible mechanism involves the activation of a G-protein coupled receptor (GPCR), leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of genes involved in neuronal plasticity and survival.[4]

References

Application Notes and Protocols for Site-Specific Incorporation of N-Acetyl-O-methyl-L-tyrosine in Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and drug development. This technology enables the introduction of novel chemical functionalities, such as spectroscopic probes, post-translational modifications, and bio-orthogonal handles, at precise locations within a protein of interest. This document provides detailed application notes and protocols for the site-specific incorporation of N-Acetyl-O-methyl-L-tyrosine, a tyrosine analog with modified functional groups that can be used to probe or alter protein structure and function.